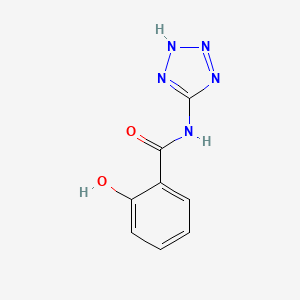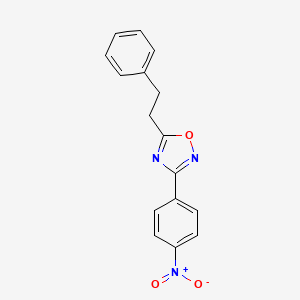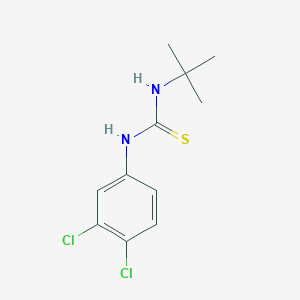![molecular formula C20H15NO3 B5823228 8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one is a naturally occurring compound that has been the subject of extensive scientific research due to its potential therapeutic properties. This compound is also known as harmine, and it belongs to a class of compounds called beta-carbolines. Harmine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
Harmine exerts its effects by inhibiting the activity of a group of enzymes called kinases. Kinases are involved in a range of cellular processes, including cell division, cell growth, and cell death. By inhibiting the activity of kinases, harmine can disrupt these cellular processes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Harmine has been found to exhibit a range of biochemical and physiological effects. In particular, harmine has been found to inhibit the activity of the enzyme monoamine oxidase (MAO). MAO is involved in the breakdown of neurotransmitters, and its inhibition can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. This increase in neurotransmitter levels can lead to a range of physiological effects, including improved mood, reduced anxiety, and increased cognitive function.
Advantages and Limitations for Lab Experiments
Harmine has several advantages for use in laboratory experiments. It is readily available from natural sources, and its synthesis is well-established. Additionally, harmine has been extensively studied, and its effects on cells and tissues are well-characterized. However, there are also limitations to the use of harmine in laboratory experiments. For example, harmine can have toxic effects on cells and tissues at high concentrations, which can make it difficult to determine the optimal dose for a particular experiment.
Future Directions
There are several potential future directions for research on harmine. One area of interest is the development of harmine-based drugs for the treatment of cancer. Harmine has been found to exhibit anti-tumor effects in a range of cancer cell lines, and there is potential for the development of new drugs that target the kinases inhibited by harmine. Another area of interest is the potential use of harmine as a treatment for neurodegenerative diseases such as Alzheimer's disease. Harmine has been found to exhibit neuroprotective effects, and there is potential for the development of new drugs that target the pathways affected by harmine. Finally, there is potential for the development of harmine-based drugs for the treatment of viral infections. Harmine has been found to exhibit anti-viral effects against a range of viruses, including HIV and hepatitis C virus.
Synthesis Methods
Harmine can be synthesized from a variety of natural sources, including the seeds of the Syrian rue plant (Peganum harmala) and the bark of the South American vine Banisteriopsis caapi. The synthesis of harmine involves a series of chemical reactions, including extraction, purification, and chemical modification.
Scientific Research Applications
Harmine has been the subject of extensive scientific research due to its potential therapeutic properties. In particular, harmine has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. These properties make harmine a promising candidate for the development of new drugs to treat a range of diseases.
properties
IUPAC Name |
11,11-dimethyl-12,20-dioxa-9-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,14,16(21),17-octaen-19-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c1-20(2)19-16(12-5-3-4-6-13(12)21-19)17-14(24-20)9-7-11-8-10-15(22)23-18(11)17/h3-10,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKAPNUEHJAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N2)C4=C(O1)C=CC5=C4OC(=O)C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)


![{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5823181.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![2-(2-hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5823208.png)



![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)
